molecular formula C18H20ClN3 B5889454 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine

4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine

Cat. No. B5889454
M. Wt: 313.8 g/mol
InChI Key: KBUIURUSSHIMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a piperazine derivative that has been synthesized and studied for its ability to bind to certain receptors in the brain and affect the central nervous system.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine involves its binding to the dopamine D2 receptor and the sigma-1 receptor. This binding activity can affect the release of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine has also been shown to modulate the activity of certain ion channels in the brain, which can affect neuronal excitability.
Biochemical and Physiological Effects:
4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in certain areas of the brain, which can affect mood and behavior. 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine has also been shown to increase the activity of certain ion channels in the brain, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine in lab experiments include its high affinity for certain receptors in the brain, its ability to affect neurotransmitter release, and its potential use in studying various neurological disorders. However, the limitations of using 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine. One potential area of research is its use in treating various neurological disorders, including Parkinson's disease and schizophrenia. Another potential area of research is its use as a tool to study the central nervous system and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine and its potential side effects.

Synthesis Methods

The synthesis of 4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine involves the reaction of 3-chlorobenzaldehyde with benzylamine and piperazine in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized by various analytical techniques.

Scientific Research Applications

4-benzyl-N-(3-chlorobenzylidene)-1-piperazinamine has been used in various scientific research studies as a tool to study the central nervous system. It has been shown to bind to certain receptors in the brain, specifically the dopamine D2 receptor and the sigma-1 receptor. This binding activity has been studied in relation to its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUIURUSSHIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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